N-(2-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine
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Overview
Description
N-(2-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a nitrogen atom, which is further bonded to a 2-ethylbenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine typically involves the reaction of 2-ethylbenzylamine with a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Compounds with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
N-(2-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the compound may form hydrogen bonds or electrostatic interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylbenzyl)-1,1,1-trifluoro-N-ethylmethanamine
- N-(2-ethylbenzyl)-1,1,1-trifluoro-N-propylmethanamine
- N-(2-ethylbenzyl)-1,1,1-trifluoro-N-butylmethanamine
Uniqueness
N-(2-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine is unique due to the specific combination of its trifluoromethyl group and 2-ethylbenzyl moiety. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which can be advantageous in various applications compared to its similar compounds.
Properties
Molecular Formula |
C11H14F3N |
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Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-[(2-ethylphenyl)methyl]-1,1,1-trifluoro-N-methylmethanamine |
InChI |
InChI=1S/C11H14F3N/c1-3-9-6-4-5-7-10(9)8-15(2)11(12,13)14/h4-7H,3,8H2,1-2H3 |
InChI Key |
YCDZXHHPIFTOOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CN(C)C(F)(F)F |
Origin of Product |
United States |
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